![molecular formula C8H12ClN3O B2753992 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride CAS No. 2309459-91-2](/img/structure/B2753992.png)
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride
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Description
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as DMAC or 3-carboxamido-4-dimethylaminopyridine hydrochloride. DMAC is a white crystalline powder that is soluble in water and ethanol. It is mainly used as a catalyst in various chemical reactions.
Scientific Research Applications
1. Catalyst in Selective Oxidation of Methyl Aromatics The compound, also known as 4-N,N-Dimethylaminopyridine (DMAP), has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . It exhibits higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
Catalyst in Fischer Indole Synthesis
DMAP-based ionic liquids have been reported as new and efficient catalysts for the facile synthesis of indoles via Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .
Catalyst in 1H-Tetrazole Synthesis
In addition to Fischer indole synthesis, DMAP-based ionic liquids have also been used as catalysts for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .
Component in Ionic Liquids
DMAP has been used in the synthesis of new ionic liquids . These ionic liquids have been evaluated for their physical properties via molecular dynamics simulations .
Stability for Temperature Dependent Reactions
Thermal studies of DMAP-based ionic liquids have been carried out to determine their stability for temperature-dependent reactions .
properties
IUPAC Name |
4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)6-5-10-4-3-7(6)9;/h3-5H,1-2H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIXYHDOOWFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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